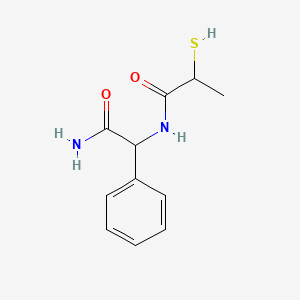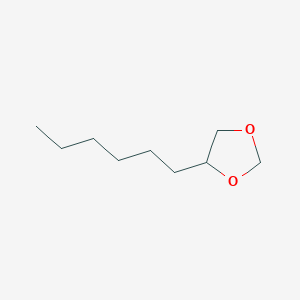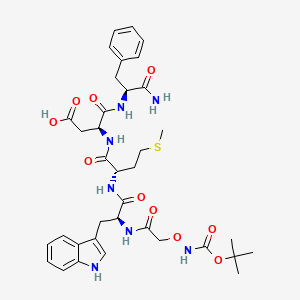
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide is a complex peptide derivative that incorporates several amino acids and protective groups. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Subsequent steps involve the coupling of protected amino acids using reagents like 4-dimethylaminopyridine (DMAP) and acetonitrile (MeCN) at ambient temperature . The final deprotection of the Boc groups is accomplished using strong acids such as trifluoroacetic acid in dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection. These machines ensure high purity and yield by precisely controlling reaction conditions and reagent additions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to modify the methionyl residue, converting it to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can be employed to revert oxidized methionine residues back to their original state.
Substitution: The Boc protecting groups can be selectively removed and replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Strong acids like trifluoroacetic acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected peptides, oxidized methionine derivatives, and substituted amino acid residues.
Scientific Research Applications
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the peptide can interact with its target, exerting its biological effects through binding and modulation of molecular pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protective group but differ in their amino acid composition.
Carbobenzoxy (Cbz)-protected peptides: Similar in function but use a different protective group, which is stable under different conditions.
Uniqueness
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide is unique due to its specific sequence of amino acids and the use of Boc groups for protection. This combination provides stability and reactivity, making it suitable for various research and industrial applications .
Properties
CAS No. |
68172-06-5 |
|---|---|
Molecular Formula |
C36H47N7O10S |
Molecular Weight |
769.9 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H47N7O10S/c1-36(2,3)53-35(51)43-52-20-29(44)39-27(17-22-19-38-24-13-9-8-12-23(22)24)33(49)40-25(14-15-54-4)32(48)42-28(18-30(45)46)34(50)41-26(31(37)47)16-21-10-6-5-7-11-21/h5-13,19,25-28,38H,14-18,20H2,1-4H3,(H2,37,47)(H,39,44)(H,40,49)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-/m0/s1 |
InChI Key |
GZDRRVJMVOOATR-LJWNLINESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


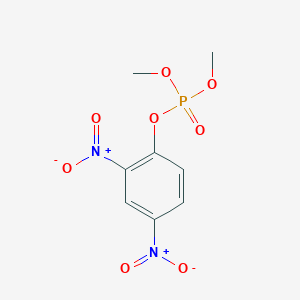
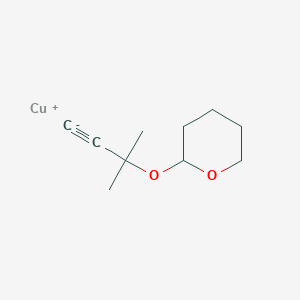
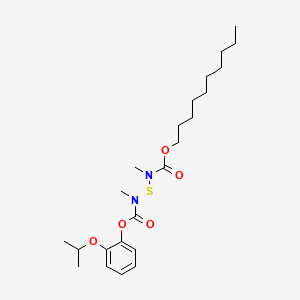
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
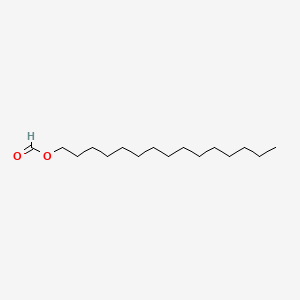
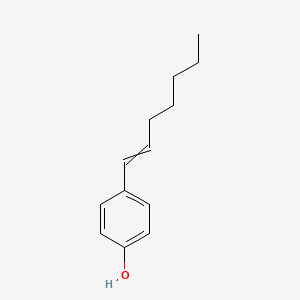
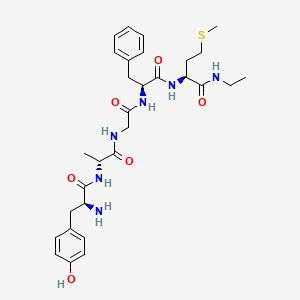
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
